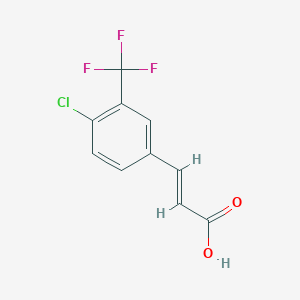
4-Chloro-3-(trifluoromethyl)cinnamic acid
説明
4-Chloro-3-(trifluoromethyl)cinnamic acid is a chemical compound with the CAS Number: 257872-87-0 . Its molecular weight is 250.6 and its IUPAC name is (2E)-3-[4-chloro-3-(trifluoromethyl)phenyl]-2-propenoic acid . It is a white to pale yellow crystalline powder .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-(trifluoromethyl)cinnamic acid is 1S/C10H6ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ . This compound contains a total of 22 bonds; 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethyl)cinnamic acid is a solid at ambient temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.科学的研究の応用
1. Photodimerization Studies
4-Chloro-3-(trifluoromethyl)cinnamic acid has been explored in the study of photodimerization. The photodimerization of single crystals of substituted cinnamic acid, including derivatives like 4-chloro-3-(trifluoromethyl)cinnamic acid, has been monitored continuously by infrared microscopy using a synchrotron source, revealing insights into the reaction mechanisms and kinetics (Jenkins et al., 2006).
2. Elucidation of Enzymatic Properties
The compound has been used in studies to elucidate properties of enzymes like phenylalanine ammonia-lyase (PAL). For example, derivatives of 4-chloro-3-(trifluoromethyl)cinnamic acid were synthesized to investigate the inhibitory activity on the formation of phenylalanine from cinnamic acid, aiding in understanding the regulation of phenylpropanoid biosynthesis (Hashimoto et al., 2000).
3. Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds using 4-chloro-3-(trifluoromethyl)cinnamic acid. For instance, derivatives such as 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids were synthesized, providing a pathway to highly functionalized compounds with potential applications in various fields (Usachev et al., 2011).
4. Structural Studies
The crystal structure and phase transitions of 4-chloro-3-(trifluoromethyl)cinnamic acid have been extensively studied. These studies include exploring the temperature-induced phase transitions and the crystal's structural stability, contributing to a deeper understanding of the material properties (Howard & Sparkes, 2008).
5. Anticancer Research
4-Chloro-3-(trifluoromethyl)cinnamic acid derivatives have been investigated for their potential as anticancer agents. Research has shown that certain cinnamic acid derivatives, including those with trifluoromethyl groups, have shown promise in inhibiting tumor growth and could be key in developing new anticancer drugs (De et al., 2011).
Safety and Hazards
This compound is classified as causing serious eye irritation (H319) and is harmful to aquatic life (H402) . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, and wearing personal protective equipment . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present .
作用機序
Target of Action
Cinnamic acid derivatives, which this compound is a part of, have been reported to exert their activity through plasma membrane disruption, nucleic acid and protein damage .
Mode of Action
It is known that cinnamic acid derivatives can terminate radical chain reactions by donating electrons that react with radicals, forming stable products . This suggests that 4-Chloro-3-(trifluoromethyl)cinnamic acid might interact with its targets in a similar manner.
Biochemical Pathways
Cinnamic acid, a related compound, is known to be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of secondary metabolites .
Result of Action
It has been suggested that cinnamic acid derivatives can cause plasma membrane disruption, nucleic acid and protein damage .
Action Environment
It is known that the compound is stable at ambient temperature .
特性
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYBNFKZUWTBMM-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)cinnamic acid | |
CAS RN |
257872-87-0 | |
| Record name | 257872-87-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



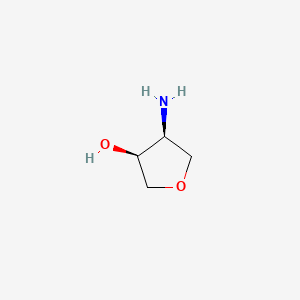
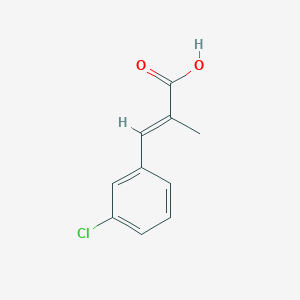

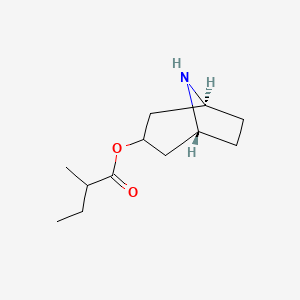

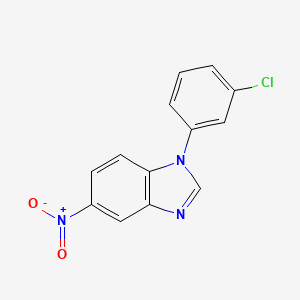


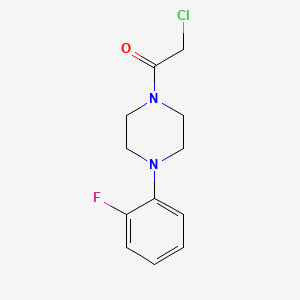
![Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B3037696.png)
![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)
![N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3037698.png)

